Cas no 5522-71-4 (dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate)
![dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate structure](https://it.kuujia.com/scimg/cas/5522-71-4x500.png)
5522-71-4 structure
Nome del prodotto:dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate
dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dimethyl (3S-(3alpha,4beta,21beta))-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate
- methyl 9-ethenyl-14-ethyl-13-formyl-3-(3-methoxy-3-oxopropyl)-4,8,18-trimethyl-20-oxo-24,25-dihydrophorbine-21-carboxylate
- Methyl phaeophorbide-b
- ,21β
- ,4β
- DTXSID001315012
- 5522-71-4
- Methyl pheophorbide b
- dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate
-
- Inchi: InChI=1S/C36H36N4O6/c1-8-19-16(3)23-12-24-17(4)21(10-11-29(42)45-6)33(39-24)31-32(36(44)46-7)35(43)30-18(5)25(40-34(30)31)13-27-20(9-2)22(15-41)28(38-27)14-26(19)37-23/h8,12-15,17,21,32,37,40H,1,9-11H2,2-7H3
- Chiave InChI: NUQASTRTTSQPAJ-UHFFFAOYSA-N
- Sorrisi: CCc1c(C=O)c2cc3[nH]c(cc4nc(C(CCC(=O)OC)C4C)c4C(C(=O)OC)C(=O)c5c(C)c(cc1n2)[nH]c45)c(C)c3C=C
Proprietà calcolate
- Massa esatta: 620.263485
- Massa monoisotopica: 620.263485
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 46
- Conta legami ruotabili: 9
- Complessità: 1200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.778
- Superficie polare topologica: 144
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 983.5°C at 760 mmHg
- Punto di infiammabilità: 548.6°C
- Indice di rifrazione: 1.64
dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate Letteratura correlata
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
5522-71-4 (dimethyl [3S-(3α,4β,21β)]-21-carboxylato-14-ethyl-13-formyl-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate) Prodotti correlati
- 1251688-79-5(2-(4-fluorophenyl)-N-{1-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}acetamide)
- 1189935-18-9(8-fluoro-5-[(3-fluorophenyl)methyl]-3-[(3-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)
- 2034611-35-1(1-(2-chlorophenyl)-4-4-(4-methoxypiperidin-1-yl)benzoylpiperazine)
- 1062512-47-3(3-(4-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole)
- 103797-02-0(2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
- 2092033-15-1(2-(6-chloro-1-methyl-1H-indol-3-yl)propan-2-amine)
- 1225539-23-0(1-(2-Butoxy-5-chlorophenyl)ethanol)
- 313471-24-8(6-oxo-6H,7H,8H,9H,10H-cyclohexacchromen-3-yl 3-(4-methylbenzenesulfonamido)propanoate)
- 1686091-29-1(Ditert-butyl 2-(4-iodo-2-nitrophenyl)propanedioate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
